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Introduction
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a

bifunctional organic compound featuring both a ketone and a primary alcohol. Its chemical

structure makes it a valuable building block in the synthesis of pharmaceuticals and other

complex organic molecules. Accurate structural confirmation and purity assessment are

paramount in any research or development setting. This guide provides an in-depth analysis of

the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the

data itself, but on the rationale behind the spectral features, providing researchers with a

framework for interpreting the structure of this and similar molecules.

Molecular Structure and Analytical Framework
The first step in any spectroscopic analysis is a thorough understanding of the molecule's

structure. 1-(4-(hydroxymethyl)phenyl)ethanone (C₉H₁₀O₂) has a molecular weight of 150.17

g/mol [1]. It consists of a 1,4-disubstituted benzene ring, an acetyl group (-COCH₃), and a

hydroxymethyl group (-CH₂OH).

The key to unambiguous spectral assignment is to identify the unique chemical environments

of the protons and carbons within the molecule.
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Caption: Molecular structure of 1-(4-(hydroxymethyl)phenyl)ethanone with atom numbering

for NMR assignments.

¹H NMR Spectroscopy: Elucidating Proton
Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the

number of different proton environments and their connectivity. For this molecule, we expect

signals corresponding to the acetyl methyl protons, the benzylic methylene protons, the

aromatic protons, and the alcohol proton.

Rationale for Experimental Choices: The spectrum was acquired on a 400 MHz spectrometer

to ensure good signal dispersion, particularly in the aromatic region. Deuterated chloroform

(CDCl₃) is a common solvent for moderately polar compounds, and tetramethylsilane (TMS) is

used as an internal standard (0 ppm).

Data Summary

Assigned
Protons

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

-COCH₃ (H8) 2.59 Singlet (s) - 3H

-CH₂OH (H9) 4.76 Singlet (s)* - 2H

Ar-H (H3, H5) 7.43 (avg.) Doublet (d) 8.5 2H

Ar-H (H2, H6) 7.92 Doublet (d) 8.5 2H

-OH Not reported
Broad Singlet (br

s)
- 1H

Data sourced from a Royal Society of Chemistry publication.[2] *Note: The publication reports

this as a doublet with J=3.0 Hz, likely due to weak coupling with the OH proton. In many

spectra, this appears as a singlet, especially with a trace of acid or water.

Interpretation and Field Insights
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Acetyl Protons (H8, δ 2.59): This singlet, integrating to 3 protons, is characteristic of a methyl

group attached to a carbonyl. Its downfield shift from a typical alkane methyl (~0.9 ppm) is

due to the electron-withdrawing nature of the adjacent C=O group.

Aromatic Protons (H2, H3, H5, H6): The 1,4-disubstitution pattern creates a classic AA'BB'

system, which often simplifies to two distinct doublets.

δ 7.92 (H2, H6): These protons are ortho to the strongly electron-withdrawing acetyl

group. This group significantly deshields them, causing them to appear far downfield.

δ 7.43 (H3, H5): These protons are ortho to the hydroxymethyl group, which is less

electron-withdrawing than the acetyl group. Consequently, they are more shielded and

appear at a higher field (more upfield) than H2 and H6. The coupling constant of 8.5 Hz is

typical for ortho-coupling between adjacent protons on a benzene ring.

Methylene Protons (H9, δ 4.76): This signal, integrating to 2 protons, corresponds to the

methylene (-CH₂) group. It is shifted downfield due to the deshielding effect of the adjacent

oxygen atom.

Hydroxyl Proton (-OH): The alcohol proton signal was not explicitly reported, which is

common. These protons are acidic and can exchange with trace amounts of water or acid,

leading to peak broadening or disappearance. Their chemical shift is highly variable (typically

2-5 ppm) depending on concentration, solvent, and temperature. A D₂O exchange

experiment would confirm its presence by causing the signal to disappear.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a

direct count of non-equivalent carbons and information about their chemical environment (e.g.,

sp², sp³, carbonyl).

Data Summary
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Assigned Carbons Chemical Shift (δ) ppm

-COCH₃ (C8) 26.65

-CH₂OH (C9) 64.53

Ar-C (C3, C5) 126.62

Ar-C (C2, C6) 128.61

Ar-C (C1) 136.26

Ar-C (C4) 146.38

C=O (C7) 198.11

Data sourced from a Royal Society of Chemistry publication.[2]

Interpretation and Field Insights

Carbonyl Carbon (C7, δ 198.11): The signal at the lowest field is unequivocally the ketone

carbonyl carbon. Such carbons are highly deshielded and typically appear in the 190-220

ppm range[3].

Aromatic Carbons (C1-C6):

δ 146.38 (C4): This is the ipso-carbon attached to the hydroxymethyl group. Oxygen's

electronegativity shifts this carbon downfield.

δ 136.26 (C1): This is the ipso-carbon attached to the acetyl group.

δ 128.61 & 126.62 (C2, C6 & C3, C5): These signals represent the protonated aromatic

carbons. The carbon atoms closer to the electron-withdrawing acetyl group (C2, C6) are

slightly more deshielded than those closer to the hydroxymethyl group (C3, C5).

Methylene Carbon (C9, δ 64.53): This signal is in the typical range for a carbon singly

bonded to an oxygen atom (50-65 ppm)[3].

Methyl Carbon (C8, δ 26.65): This upfield signal corresponds to the acetyl methyl group,

consistent with an sp³ hybridized carbon in that environment.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups by identifying their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~3400 O-H stretch Broad, Strong Alcohol (-OH)

~3050 C-H stretch Medium Aromatic C-H

~2950 C-H stretch Medium
sp³ C-H

(methyl/methylene)

~1680 C=O stretch Strong, Sharp Ketone (conjugated)

~1605, ~1500 C=C stretch Medium-Strong Aromatic Ring

~1260 C-C(=O)-C stretch Medium Acetyl Group

| ~1040 | C-O stretch | Strong | Primary Alcohol |

Interpretation and Field Insights

The definitive proof of the molecule's identity via IR comes from the simultaneous presence of

two key signals:

A broad, strong absorption around 3400 cm⁻¹: This is the hallmark of the O-H stretching

vibration from the alcohol group. The broadening is a direct result of intermolecular hydrogen

bonding.

A sharp, intense absorption around 1680 cm⁻¹: This peak is characteristic of the C=O stretch

of a ketone. The frequency is slightly lower than a simple aliphatic ketone (~1715 cm⁻¹)

because the carbonyl group is in conjugation with the aromatic ring, which lowers the bond

energy.
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The presence of both peaks is a powerful confirmation of the bifunctional nature of the

compound.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common

technique that imparts high energy, leading to predictable bond cleavages.

Data Summary

m/z (mass-to-charge ratio) Proposed Fragment Relative Abundance

150 [M]⁺˙ (Molecular Ion) High

135 [M - CH₃]⁺ Base Peak (100%)

107 [M - CH₃ - CO]⁺ Medium

77 [C₆H₅]⁺ Medium

Data sourced from PubChem database.[1]

Interpretation and Field Insights

Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the mass of the intact

molecule that has lost one electron, confirming the molecular weight of C₉H₁₀O₂.

Base Peak (m/z 135): The most abundant peak (base peak) at m/z 135 results from the loss

of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a classic α-cleavage

adjacent to the carbonyl group, a very favorable fragmentation pathway for ketones, resulting

in a stable acylium ion.

Other Fragments (m/z 107, 77): The peak at m/z 107 can be attributed to the subsequent

loss of a neutral carbon monoxide molecule (CO, mass 28) from the acylium ion. The peak at

m/z 77 is the characteristic phenyl cation, [C₆H₅]⁺, formed from further fragmentation.
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Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on integrating the data from all techniques. Each method

provides a piece of the puzzle, and together they offer a self-validating system.

Step 1: Data Acquisition

Step 2: Data Interpretation

Step 3: Information Synthesis

Sample: 1-(4-(hydroxymethyl)phenyl)ethanone

Mass Spec (EI) IR Spectroscopy NMR (¹H & ¹³C)

Molecular Weight = 150
[M-15]⁺ Base Peak

O-H stretch (~3400 cm⁻¹)
C=O stretch (~1680 cm⁻¹)

Proton Count & Connectivity
Unique Carbon Environments

Confirm Molecular Formula: C₉H₁₀O₂
Confirm Functional Groups:

-OH and C=O

Assemble Structure:
1,4-disubstituted ring

-COCH₃ and -CH₂OH groups

Final Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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